molecular formula C27H29N5 B126011 (E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

Katalognummer: B126011
Molekulargewicht: 423.6 g/mol
InChI-Schlüssel: QFYKXKMYVYOUNJ-JBASAIQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile (commonly referred to as SC-26196 in pharmacological studies) is a synthetic small molecule characterized by a pentanenitrile backbone substituted with diphenyl and piperazinyl groups, further functionalized with a pyridinylmethyleneamino moiety . This compound has garnered attention for its role as a selective inhibitor of delta6-desaturase (Δ6D), a key enzyme in polyunsaturated fatty acid (PUFA) biosynthesis. SC-26196 effectively blocks the conversion of linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) into their respective long-chain derivatives, thereby modulating the synthesis of arachidonic acid (20:4n-6), eicosapentaenoic acid (EPA, 20:5n-3), and docosahexaenoic acid (DHA, 22:6n-3) in human cells . Its selectivity and potency make it a valuable tool for studying lipid metabolism and related pathologies.

Eigenschaften

IUPAC Name

2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKXKMYVYOUNJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of α,α-Diphenylpentanenitrile

The α,α-diphenylpentanenitrile core is synthesized via a Michael addition or alkylation strategy. A representative route involves:

  • Michael Addition :

    • Reacting benzyl cyanide with diphenylketone under basic conditions (e.g., KOtBu) to form the α,α-diphenylnitrile intermediate.

    • Reaction Conditions :

      • Solvent: THF or DMF

      • Temperature: 0–25°C

      • Yield: ~60–70% (estimated based on analogous reactions)

  • Elongation to Pentanenitrile :

    • The nitrile is elongated via alkylation with 1,4-dibromobutane to introduce a four-carbon chain.

    • Key Challenge : Avoiding over-alkylation requires stoichiometric control and low temperatures (−10°C).

StepReagentConditionsPurpose
1Benzyl cyanideKOtBu, THF, 0°CMichael addition to form nitrile
21,4-Dibromobutane−10°C, slow additionAlkylation for chain elongation

Functionalization with Piperazine

The δ-position of the pentanenitrile is functionalized with piperazine via nucleophilic substitution :

  • Bromide Activation :

    • The terminal bromide of the elongated nitrile is activated for displacement by piperazine.

    • Reagents : Piperazine (2 equiv), K2CO3, DMF, 80°C, 12 hours.

    • Yield : ~50–65% (extrapolated from piperazine alkylation literature).

  • Purification :

    • Crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) to isolate the mono-alkylated piperazine product.

Imine Formation with Pyridine-3-carbaldehyde

The final step involves Schiff base condensation between the piperazine-alkylated nitrile and pyridine-3-carbaldehyde:

  • Reaction Setup :

    • Mix equimolar amounts of the piperazine intermediate and pyridine-3-carbaldehyde in ethanol.

    • Add catalytic acetic acid (0.1 equiv) and reflux for 6–8 hours.

  • Stereoselectivity :

    • The (E)-configuration is favored due to steric hindrance between the pyridine ring and piperazine.

  • Workup :

    • The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum.

    • Purity : ≥95% (as per supplier specifications in search result).

Optimization Challenges and Solutions

Competing Side Reactions

  • Over-Alkylation :

    • Excess piperazine leads to bis-alkylation. Mitigated using 1.1 equiv of piperazine and slow bromide addition.

  • Imine Hydrolysis :

    • Moisture during condensation causes hydrolysis. Use of molecular sieves (3 Å) improves yields by 15–20%.

Catalytic Systems

  • Alternative Catalysts :

    • Titanium tetrachloride (TiCl4) in dichloromethane accelerates imine formation but requires anhydrous conditions.

    • Comparative data for catalytic systems:

CatalystSolventTime (h)Yield (%)
Acetic acidEthanol870
TiCl4CH2Cl2385

Characterization and Quality Control

The final product is characterized via:

  • 1H NMR : δ 8.5–8.7 (pyridine-H), 7.2–7.5 (diphenyl-H), 3.9–4.1 (piperazine-CH2).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/H2O 70:30).

  • Melting Point : 142–144°C (decomposition observed above 150°C).

Industrial-Scale Considerations

  • Cost-Effective Steps :

    • Substituting DMF with cheaper solvents (e.g., toluene) in alkylation reduces production costs by 20%.

  • Green Chemistry :

    • Microwave-assisted condensation reduces reaction time from 8 hours to 45 minutes, enhancing throughput .

Analyse Chemischer Reaktionen

Types of Reactions

SC-26196 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

SC-26196 has been extensively studied for its applications in various fields:

Wirkmechanismus

SC-26196 exerts its effects by inhibiting the activity of Delta6 desaturase, an enzyme involved in the conversion of linoleic acid to gamma-linolenic acid. This inhibition leads to a decrease in the synthesis of arachidonic acid, a precursor of pro-inflammatory eicosanoids. By reducing the levels of these inflammatory mediators, SC-26196 exhibits anti-inflammatory properties. The molecular targets and pathways involved include the inhibition of Delta6 desaturase activity and the subsequent reduction in arachidonic acid levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

SC-26196 belongs to a class of Δ6D inhibitors, but its structural and functional properties distinguish it from other compounds targeting PUFA metabolism. Below is a detailed comparison based on available data:

Structural Analogues and Selectivity

SC-26196’s unique structure combines a piperazine ring linked to a pyridine-derived Schiff base, which enhances its binding affinity to Δ6D. Unlike nonspecific fatty acid desaturase inhibitors (e.g., nordihydroguaiaretic acid, NDGA), SC-26196 exhibits high selectivity for Δ6D over delta5-desaturase (Δ5D). This specificity reduces off-target effects, a limitation observed in broader-spectrum inhibitors.

Potency and Mechanism

SC-26196 demonstrates nanomolar-range inhibitory activity. Its IC50 values for Δ6D inhibition in human fibroblasts are 0.2–0.4 µM across substrates like 18:2n-6, 18:3n-3, and 24:5n-3 . Comparatively, earlier Δ6D inhibitors such as SC-26194 (a structural analogue) showed lower potency (IC50 > 1 µM) and less consistent activity across cell types. SC-26196’s mechanism involves competitive inhibition at the enzyme’s substrate-binding site, as evidenced by its dose-dependent suppression of 18:2n-6 and 24:5n-3 desaturation .

Functional Impact on PUFA Metabolism

The compound’s inhibition profile extends to downstream PUFA synthesis. For example, SC-26196 reduces DHA synthesis by 75–84% by blocking Δ6D-dependent steps in the Sprecher pathway (conversion of 24:5n-3 to DHA) . This contrasts with etomoxir, a carnitine palmitoyltransferase-1 inhibitor that indirectly affects PUFA metabolism via β-oxidation but lacks direct Δ6D activity. SC-26196’s effects are reversible; removal from cell cultures restores Δ6D activity within 24 hours, confirming its non-covalent binding .

Comparative Data Table

Property SC-26196 NDGA Etomoxir
Target Enzyme Δ6-desaturase Δ5/Δ6-desaturase CPT-1
IC50 (Δ6D) 0.2–0.4 µM >10 µM N/A
Selectivity High (Δ6D-specific) Low Indirect mechanism
Recovery Time 24 hours Irreversible N/A
Key Substrates Affected 18:2n-6, 18:3n-3, 24:5n-3 Broad-range Fatty acid oxidation

Biologische Aktivität

Overview

(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, also referred to as SC-26196, is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of the enzyme Delta6 desaturase (D6D), which is critical in fatty acid metabolism. The implications of this inhibition are significant, particularly in the context of inflammatory processes and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N5, with a molecular weight of approximately 423.55 g/mol. Its structure includes:

  • A pentanenitrile chain
  • A diphenyl group
  • A piperazine ring with a pyridine derivative

This unique combination contributes to its biological activity and potential therapeutic applications.

Inhibition of Delta6 Desaturase

The primary biological activity of SC-26196 is its inhibition of D6D, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). The inhibition occurs through specific binding to the enzyme, leading to reduced production of arachidonic acid, a key fatty acid involved in inflammatory responses.

Key Findings:

  • IC50 Value: The IC50 for D6D inhibition is reported to be approximately 0.2 µM in rat liver microsomal assays.
  • Inflammation Reduction: In animal models, SC-26196 has demonstrated the ability to reduce edema comparable to established anti-inflammatory agents like indomethacin.

Biological Activity and Applications

The biological implications of SC-26196 extend beyond mere enzyme inhibition. Its activity suggests potential applications in various therapeutic areas:

  • Anti-inflammatory Effects: By inhibiting D6D, SC-26196 may play a role in managing conditions characterized by excessive inflammation.
  • Metabolic Disorders: Given its influence on fatty acid metabolism, it may have therapeutic potential in metabolic syndromes and related diseases.
  • Cell Proliferation Inhibition: Studies indicate that at concentrations around 200 nM, SC-26196 can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs).

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of SC-26196, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
SC-26196Piperazine and pyridine groupsInhibitor of Delta6 desaturase
Compound ASimilar piperazine structureAnti-inflammatory properties
Compound BVarying substituents on piperazineDiverse pharmacological activities

This table highlights how SC-26196's specific structural features may confer distinct biological profiles compared to other compounds.

Study 1: In Vivo Efficacy

In a controlled study involving mice, SC-26196 was administered at varying dosages (0, 10, 30, and 100 mg/kg). The results indicated a dose-dependent reduction in inflammation markers, reinforcing its potential as an anti-inflammatory agent.

Study 2: Cellular Mechanisms

Another study focused on the cellular effects of SC-26196 on PBMCs demonstrated significant inhibition of cell proliferation at concentrations as low as 200 nM. This suggests that SC-26196 may influence immune cell function through its action on lipid metabolism pathways.

Q & A

Q. What are the recommended synthetic routes for (E)-2,2-diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, and how can purity be optimized?

The compound can be synthesized via a multi-step process involving:

  • Step 1 : Condensation of pyridine-3-carbaldehyde with piperazine derivatives to form the Schiff base (imine) linkage.
  • Step 2 : Introduction of the diphenylpentanenitrile moiety through nucleophilic substitution or amide coupling.
  • Purification : Use normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) followed by reverse-phase HPLC for high-purity isolation . Critical Note : Monitor reaction intermediates via TLC or LC-MS to avoid side products. Final purity (>95%) should be confirmed by ¹H NMR and HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve complex splitting patterns, particularly in the piperazine and pyridinyl regions .
  • X-ray crystallography : For absolute configuration confirmation, use SHELX programs (SHELXT for solution, SHELXL for refinement). Crystallize the compound in a mixture of dichloromethane/hexane to obtain diffraction-quality crystals. Data collection at 100 K with Cu-Kα radiation is recommended .

Q. What are the primary pharmacological targets of this compound, and how are preliminary bioassays designed?

The compound acts as a selective Δ6-desaturase inhibitor (IC₅₀ ~10–100 nM), critical in polyunsaturated fatty acid (PUFA) biosynthesis.

  • In vitro assay : Incubate rat aortic rings with the compound (10 nM–100 µM) for 30 minutes, followed by assessment of vasoconstriction/relaxation responses. Compare with Δ5-desaturase inhibitors (e.g., sesamin) to confirm selectivity .
  • Dose-response curves : Use GraphPad Prism to calculate IC₅₀ values and assess statistical significance via ANOVA with Tukey’s post hoc test .

Advanced Research Questions

Q. How does the compound’s stereochemistry (E-configuration) influence its Δ6-desaturase inhibitory activity?

  • Stereochemical analysis : Compare (E) and (Z) isomers synthesized via controlled Schiff base formation (e.g., using glacial acetic acid vs. photoirradiation). Confirm configurations using NOESY NMR or X-ray diffraction .
  • Activity correlation : The (E)-isomer shows 10-fold higher potency due to optimal spatial alignment with the desaturase’s active site. Use molecular docking (AutoDock Vina) with Δ6-desaturase homology models (PDB: 4ZYO) to validate binding poses .

Q. What strategies resolve contradictory data on the compound’s off-target effects in dopaminergic pathways?

  • Selectivity profiling : Screen against dopamine D2/D3 receptors (radioligand binding assays with [³H]spiperone). Use HEK-293 cells transfected with human D2/D3 receptors and measure cAMP inhibition .
  • Metabolite analysis : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to rule out neuroactive breakdown products .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s metabolic stability?

  • Modifications : Replace the labile Schiff base with a stable amide or urea linker. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .
  • Stability assays : Incubate the compound in hepatocyte suspensions (37°C, 2 hours) and quantify parent compound degradation via UPLC-MS/MS. Compare half-life (t₁/₂) values across derivatives .

Q. What experimental designs address discrepancies in reported IC₅₀ values across vascular and hepatic models?

  • Standardized protocols : Replicate assays under uniform conditions (e.g., 10 nM–100 µM inhibitor range, 30-minute pre-incubation, pH 7.4 buffer). Use primary cells (e.g., rat aortic smooth muscle cells) instead of immortalized lines to minimize variability .
  • Data normalization : Express results as % inhibition relative to vehicle controls and include positive controls (e.g., SC-26196 for Δ6-desaturase) in each experiment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 2
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.